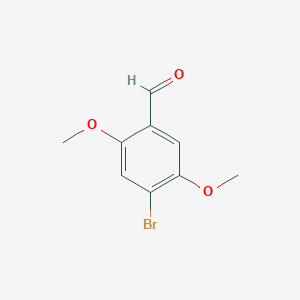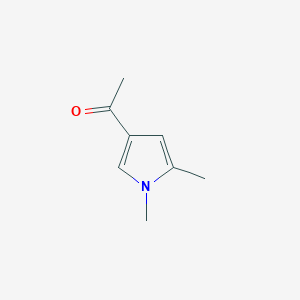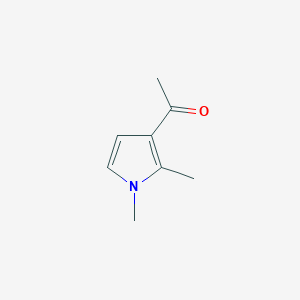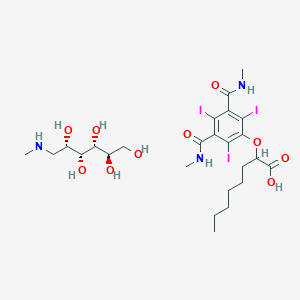
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound that has been widely used in scientific research. This compound is known for its potential applications in the field of medicine and biology.
作用機序
The mechanism of action of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is based on its ability to bind to specific receptors in the body. This compound binds to the thyroid gland and enhances the contrast in medical imaging techniques. It also binds to the blood-brain barrier and facilitates the transport of drugs across the barrier.
生化学的および生理学的効果
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been found to have various biochemical and physiological effects. This compound has been shown to increase the uptake of iodine by the thyroid gland, which enhances the contrast in medical imaging techniques. It also has an effect on the blood-brain barrier, which allows the transport of drugs across the barrier.
実験室実験の利点と制限
The advantages of using Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in lab experiments include its potential applications in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. However, the limitations of this compound include its potential toxicity and the need for controlled conditions during its synthesis.
将来の方向性
There are several future directions for the use of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) in scientific research. One potential direction is the development of new medical imaging techniques that use this compound as a contrast agent. Another direction is the study of the blood-brain barrier and the central nervous system, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, the toxicity of this compound could be further studied to determine its safety for human use.
Conclusion:
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) is a chemical compound with potential applications in scientific research. This compound has been found to be useful in the diagnosis of thyroid disorders, the study of the blood-brain barrier, and the central nervous system. The mechanism of action of this compound is based on its ability to bind to specific receptors in the body. While there are limitations to the use of this compound in lab experiments, there are several potential future directions for its use in scientific research.
合成法
The synthesis of Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) involves the reaction of octanoic acid with 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-1-deoxy-1-(methylamino)-D-glucitol in a suitable solvent. The reaction is carried out under controlled conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions, such as temperature, pressure, and reaction time.
科学的研究の応用
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) has been used in various scientific research applications. This compound has been found to be useful in the diagnosis of thyroid disorders. It is used as a contrast agent in medical imaging techniques such as computed tomography (CT) and magnetic resonance imaging (MRI). This compound has also been used in the study of the blood-brain barrier and the central nervous system.
特性
CAS番号 |
19080-51-4 |
|---|---|
製品名 |
Octanoic acid, 2-(3,5-bis(methylcarbamoyl)-2,4,6-triiodophenoxy)-, compd. with 1-deoxy-1-(methylamino)-D-glucitol (1:1) |
分子式 |
C25H40I3N3O10 |
分子量 |
923.3 g/mol |
IUPAC名 |
(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
InChI |
InChI=1S/C18H23I3N2O5.C7H17NO5/c1-4-5-6-7-8-9(18(26)27)28-15-13(20)10(16(24)22-2)12(19)11(14(15)21)17(25)23-3;1-8-2-4(10)6(12)7(13)5(11)3-9/h9H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChIキー |
GWLJHVFROXQIHR-WZTVWXICSA-N |
異性体SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
正規SMILES |
CCCCCCC(C(=O)O)OC1=C(C(=C(C(=C1I)C(=O)NC)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
同義語 |
(2R,3R,4R,5S)-6-methylaminohexane-1,2,3,4,5-pentol, 2-[2,4,6-triiodo-3 ,5-bis(methylcarbamoyl)phenoxy]octanoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



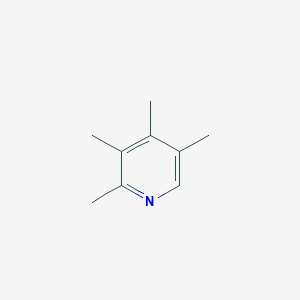
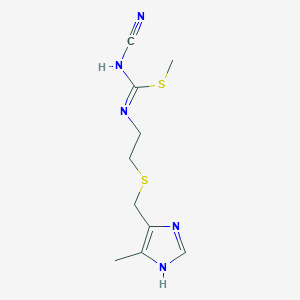
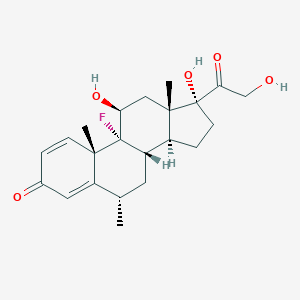
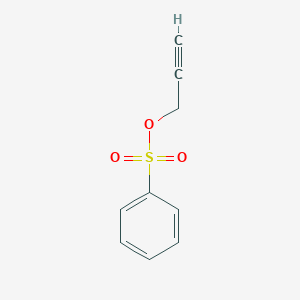
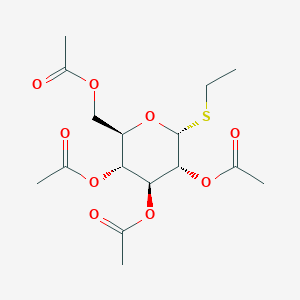
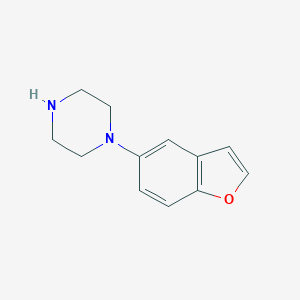
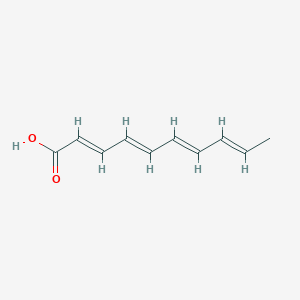
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
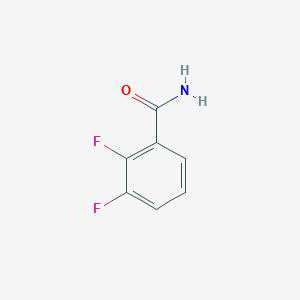
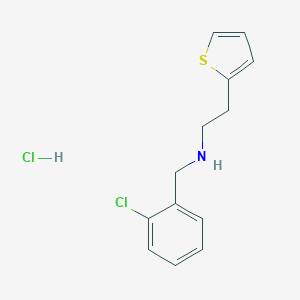
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
